![molecular formula C11H7ClN2O B1313193 7-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 160657-02-3](/img/structure/B1313193.png)

7-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

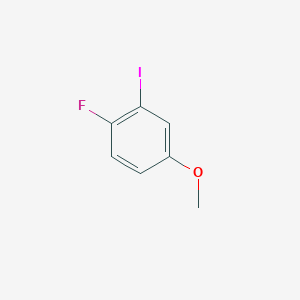

Chemical Synthesis and Modification

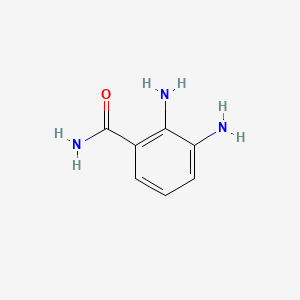

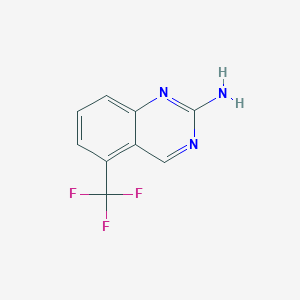

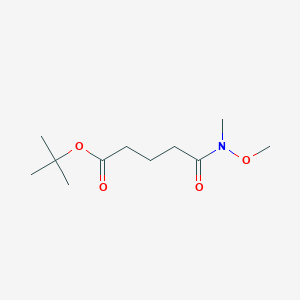

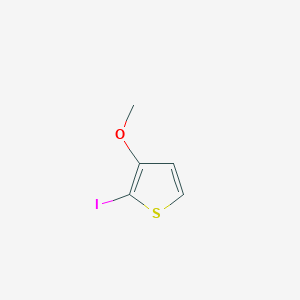

7-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one and its derivatives have been explored for their synthetic versatility in organic chemistry. A method has been developed for the selective chlorination of the C1–H bond in 4-aryl pyrrolo[1,2-a]quinoxalines, indicating the potential for diversified chemical modifications. This process allows for the introduction of various functional groups, highlighting its importance in pharmaceutical research and organic synthesis (Le et al., 2021).

Antitumor Activities

Compounds related to this compound, such as 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid, have shown significant antitumor activities. The core structure of these compounds plays a critical role in their activity against transplanted tumors in mice. This research contributes to the understanding of pharmacophoric patterns potentially useful for targeting cancer cells (Hazeldine et al., 2005).

Synthetic Methodologies

Innovative synthetic methodologies have been developed for constructing complex structures based on this compound. One such method involves the synthesis of substituted 8,9,10,11-tetrahydroindolo[1,2-a]quinoxalin-6(5H)-ones through a tandem sequence of Stork enamine alkylation and intramolecular annulation, demonstrating the compound's utility in creating biologically relevant heterocycles (Mamedov et al., 2017).

Biomimetic Hydrogen Source

This compound derivatives have been identified as tunable and regenerable biomimetic hydrogen sources. These compounds were successfully applied in the biomimetic asymmetric hydrogenation of specific substrates, leading to chiral amines with high enantiomeric excess. This application underlines the potential of these compounds in sustainable and green chemistry practices (Chen et al., 2014).

Antiproliferative Agents

Recent studies have synthesized new derivatives of this compound with antiproliferative properties against GPER-expressing breast cancer cells. These compounds, inspired by known antiproliferative agents, showcase the structural scaffold's potential in developing cancer therapeutics. The green synthesis approach used in these studies emphasizes the environmental friendliness of the synthetic process (Carullo et al., 2021).

生化学分析

Biochemical Properties

7-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one plays a crucial role in biochemical reactions, particularly in the context of its antineoplastic activity. This compound has been shown to interact with several enzymes and proteins, including topoisomerases and kinases. The interaction with topoisomerases, for instance, leads to the inhibition of DNA replication and transcription, thereby exerting cytotoxic effects on cancer cells . Additionally, this compound has been found to modulate the activity of kinases, which are essential for cell signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . Furthermore, this compound influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism . These effects collectively contribute to the compound’s potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to the active sites of topoisomerases, thereby inhibiting their activity and preventing DNA replication . Additionally, this compound has been shown to inhibit the activity of kinases by binding to their ATP-binding sites, leading to the disruption of cell signaling pathways . These interactions result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound can maintain its cytotoxic effects on cancer cells, although the extent of these effects may vary depending on the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound in animal models have been found to vary with different dosages. At lower doses, the compound exhibits significant antineoplastic activity with minimal adverse effects . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . Additionally, this compound can bind to plasma proteins, affecting its distribution and accumulation in various tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize primarily in the nucleus and mitochondria, where it exerts its cytotoxic effects . Targeting signals and post-translational modifications play a role in directing this compound to these specific compartments, thereby enhancing its therapeutic potential .

特性

IUPAC Name |

7-chloro-5H-pyrrolo[1,2-a]quinoxalin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O/c12-7-3-4-9-8(6-7)13-11(15)10-2-1-5-14(9)10/h1-6H,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTNRHZBYFDOVFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C3=C(C=C(C=C3)Cl)NC(=O)C2=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1313128.png)